molecular formula C16H11F3N2O B2712555 (2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 900019-54-7

(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B2712555
CAS No.: 900019-54-7
M. Wt: 304.272
InChI Key: XUGOLPNNMMFVOP-FMIVXFBMSA-N
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Description

(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile is an organic compound that belongs to the class of enones This compound is characterized by the presence of a pyrrole ring, a trifluoromethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Formation of the Enone: The enone can be formed through a condensation reaction between the pyrrole derivative and an appropriate aldehyde or ketone.

    Introduction of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide (BrCN).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using reagents such as sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Amines or alcohols, depending on the reaction conditions.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(1-methylpyrrole-2-carbonyl)-3-phenylprop-2-enenitrile: Lacks the trifluoromethyl group.

    (E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(chloromethyl)phenyl]prop-2-enenitrile: Contains a chloromethyl group instead of a trifluoromethyl group.

    (E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(methyl)phenyl]prop-2-enenitrile: Contains a methyl group instead of a trifluoromethyl group.

Properties

IUPAC Name

(E)-2-(1-methylpyrrole-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c1-21-8-4-7-14(21)15(22)12(10-20)9-11-5-2-3-6-13(11)16(17,18)19/h2-9H,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGOLPNNMMFVOP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=CC2=CC=CC=C2C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(=O)/C(=C/C2=CC=CC=C2C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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